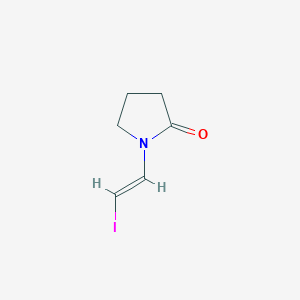
1-(2-Iodoethenyl)pyrrolidine-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodoethenyl)pyrrolidine-2-one, also known as (E)-1-(2-iodovinyl)pyrrolidin-2-one, is a chemical compound with the CAS Number: 1040743-30-3 . It has a molecular weight of 237.04 and is typically stored at temperatures below -10°C . The compound is usually in the form of a powder .
Molecular Structure Analysis
The molecular structure of 1-(2-Iodoethenyl)pyrrolidine-2-one consists of a five-membered pyrrolidine ring with an iodoethenyl group attached . The InChI code for the compound is 1S/C6H8INO/c7-3-5-8-4-1-2-6(8)9/h3,5H,1-2,4H2/b5-3+ .Physical And Chemical Properties Analysis
1-(2-Iodoethenyl)pyrrolidine-2-one is a powder with a melting point of 85-87°C .Scientific Research Applications
Synthesis of γ-Lactams and Furan Bispyrrolidines
1-(2-Iodoethenyl)pyrrolidine-2-one serves as a precursor in the iodine-mediated cyclisation of 3-methyl substituted homoallylamines, leading to the synthesis of 1,3,5-substituted pyrrolidin-2-ones. These compounds, obtained in good to excellent yield, exhibit intriguing chemical structures and potential applications in pharmaceutical chemistry due to their complex molecular architecture (Salih et al., 2015).
Anticancer Activities of Pyrrolidin-2-one Derivatives
The application extends to the synthesis of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives through an iodine-catalyzed domino reaction. These derivatives demonstrate in vitro anticancer activities, suggesting their potential as therapeutic agents. The methodology provides advantages such as shorter reaction times and excellent yields, underscoring the value of 1-(2-Iodoethenyl)pyrrolidine-2-one in drug discovery (Ramachandran et al., 2012).
Novel Synthesis Routes for Pyrrolidines and Piperidines
The chemical versatility of 1-(2-Iodoethenyl)pyrrolidine-2-one is further illustrated in the synthesis of 2,3-disubstituted pyrrolidines and piperidines. This process involves oxidative decarboxylation-beta-iodination of alpha-amino acids, introducing iodine at previously unfunctionalized positions and enabling the creation of molecules with significant pharmaceutical potential (Boto et al., 2001).
Antibacterial Pyrrolidine-2-one Derivatives
Another dimension of application is the preparation of pyrrolidine-2-one derivatives with evaluated antibacterial activity. These derivatives, synthesized from γ-butyrolactone, show promising antibacterial properties against a variety of bacterial strains, indicating their potential in addressing antibiotic resistance (Betti et al., 2020).
Material Science Applications
In material science, the synthesis of pyrrolidin-2-ones has been explored for creating conducting polymers within metal-organic frameworks (MOFs), leading to materials with significantly enhanced electrical conductivity. This application demonstrates the broad utility of 1-(2-Iodoethenyl)pyrrolidine-2-one in the development of new materials with potential electronic and optoelectronic applications (Dhara et al., 2016).
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Pyrrolidine derivatives, including 1-(2-Iodoethenyl)pyrrolidine-2-one, have shown promising biological activity and are considered useful scaffolds for the synthesis of new bioactive compounds . Future research could focus on exploring the potential biological activities of 1-(2-Iodoethenyl)pyrrolidine-2-one and developing efficient synthesis methods for this compound.
properties
IUPAC Name |
1-[(E)-2-iodoethenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8INO/c7-3-5-8-4-1-2-6(8)9/h3,5H,1-2,4H2/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZHARZRINKLMR-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C=CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)/C=C/I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodoethenyl)pyrrolidine-2-one | |
CAS RN |
1040743-30-3 |
Source


|
| Record name | 1-[(E)-2-iodoethenyl]pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2473779.png)
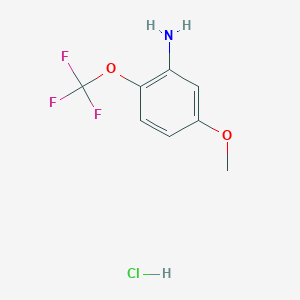

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2473784.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2473785.png)
![2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid](/img/structure/B2473789.png)
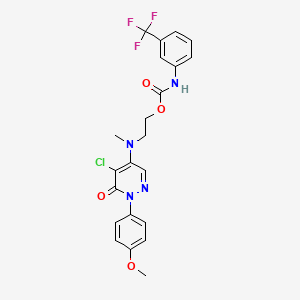
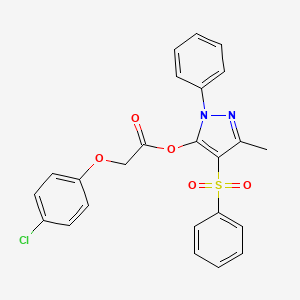
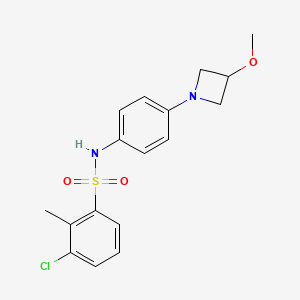
![2-sec-butyl-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2473794.png)

![3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2473799.png)
![5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B2473800.png)